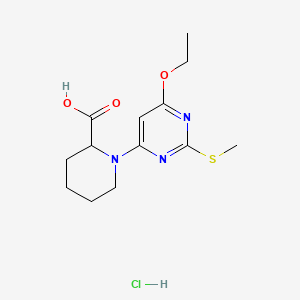
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(6-Etoxi-2-(metiltio)pirimidin-4-il)piperidina-2-carboxílico clorhidrato es un compuesto químico con una estructura compleja que incluye un anillo de pirimidina sustituido con grupos etoxi y metiltio, y un anillo de piperidina sustituido con un grupo ácido carboxílico
Métodos De Preparación
La síntesis del ácido 1-(6-Etoxi-2-(metiltio)pirimidin-4-il)piperidina-2-carboxílico clorhidrato típicamente involucra múltiples pasos. La ruta sintética a menudo comienza con la preparación del anillo de pirimidina, seguida de la introducción de los sustituyentes etoxi y metiltio. Luego se construye el anillo de piperidina y se une al anillo de pirimidina, y finalmente, se introduce el grupo ácido carboxílico. La sal de clorhidrato se forma haciendo reaccionar el ácido libre con ácido clorhídrico. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza, como el control de la temperatura, la presión y el uso de catalizadores.
Análisis De Reacciones Químicas
El ácido 1-(6-Etoxi-2-(metiltio)pirimidin-4-il)piperidina-2-carboxílico clorhidrato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo metiltio se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El anillo de pirimidina se puede reducir en condiciones de hidrogenación utilizando catalizadores como el paladio sobre carbono.
Sustitución: El grupo etoxi se puede sustituir por otros nucleófilos en condiciones apropiadas, como utilizando etilato de sodio en etanol. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El ácido 1-(6-Etoxi-2-(metiltio)pirimidin-4-il)piperidina-2-carboxílico clorhidrato tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se puede utilizar en estudios que involucran la inhibición de enzimas o la unión a receptores debido a sus características estructurales.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como intermedio en la síntesis de otros productos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(6-Etoxi-2-(metiltio)pirimidin-4-il)piperidina-2-carboxílico clorhidrato implica su interacción con dianas moleculares específicas, como enzimas o receptores. Los sustituyentes etoxi y metiltio en el anillo de pirimidina pueden desempeñar un papel en la unión a estas dianas, mientras que el anillo de piperidina y el grupo ácido carboxílico pueden influir en la conformación y actividad generales del compuesto. Las vías exactas involucradas dependen del contexto biológico específico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
El ácido 1-(6-Etoxi-2-(metiltio)pirimidin-4-il)piperidina-2-carboxílico clorhidrato se puede comparar con otros compuestos similares, como:
Ácido 1-(6-Metoxi-2-(metiltio)pirimidin-4-il)piperidina-2-carboxílico clorhidrato: Estructura similar pero con un grupo metoxi en lugar de un grupo etoxi.
Ácido 1-(6-Etoxi-2-(etiltio)pirimidin-4-il)piperidina-2-carboxílico clorhidrato: Estructura similar pero con un grupo etiltio en lugar de un grupo metiltio.
Ácido 1-(6-Etoxi-2-(metiltio)pirimidin-4-il)piperidina-4-carboxílico clorhidrato: Estructura similar pero con el grupo ácido carboxílico en una posición diferente en el anillo de piperidina. Estas comparaciones resaltan la singularidad del ácido 1-(6-Etoxi-2-(metiltio)pirimidin-4-il)piperidina-2-carboxílico clorhidrato en términos de sus sustituyentes específicos y sus posiciones, lo que puede influir en sus propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C13H20ClN3O3S |
|---|---|
Peso molecular |
333.84 g/mol |
Nombre IUPAC |
1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-3-19-11-8-10(14-13(15-11)20-2)16-7-5-4-6-9(16)12(17)18;/h8-9H,3-7H2,1-2H3,(H,17,18);1H |
Clave InChI |
YMQQVHZIGMEMJJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC(=C1)N2CCCCC2C(=O)O)SC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B12504115.png)
![Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carbohydrazide](/img/structure/B12504121.png)
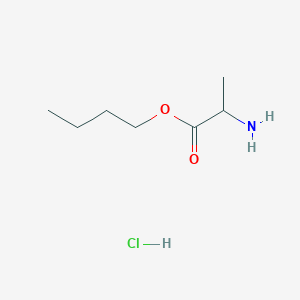
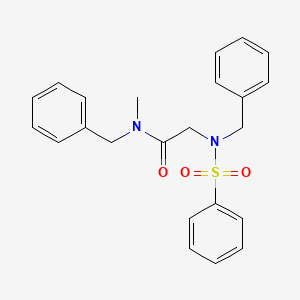
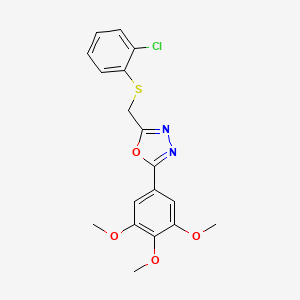
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B12504145.png)
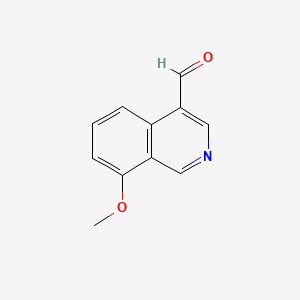
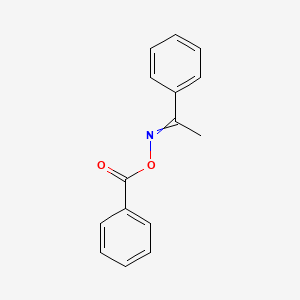
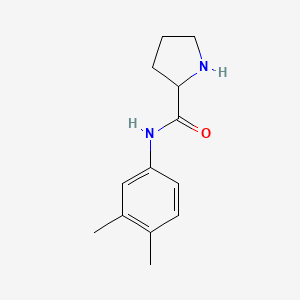
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B12504171.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B12504176.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504180.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12504187.png)
![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B12504205.png)
